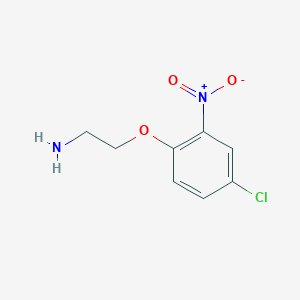
2-(4-Chloro-2-nitrophenoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine typically involves the nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine group using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Reduction: 2-(4-Amino-2-nitrophenoxy)ethan-1-amine.
Substitution: 2-(4-Chloro-2-nitrophenoxy)ethan-1-thiol.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methylphenoxy)ethan-1-amine: Similar structure but with a methyl group instead of a nitro group.
2-(4-Chloro-2-fluorophenoxy)ethan-1-amine: Contains a fluorine atom instead of a nitro group.
2-(4-Chloro-2-nitrophenyl)ethan-1-amine: Similar structure but lacks the ether linkage.
Uniqueness
2-(4-Chloro-2-nitrophenoxy)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-(4-chloro-2-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,3-4,10H2 |
Clave InChI |
VDTMQGQLVUAHHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


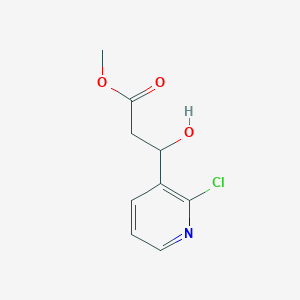
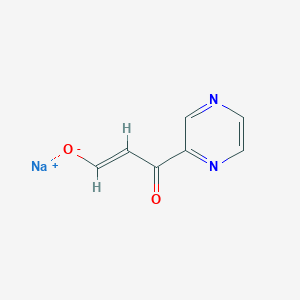
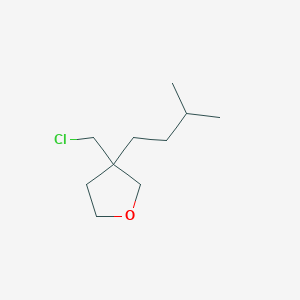
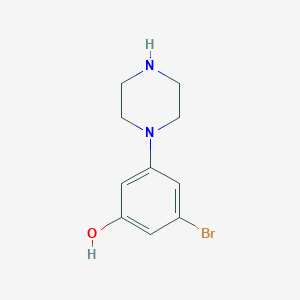
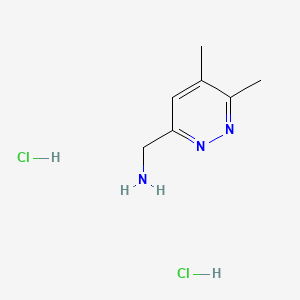
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
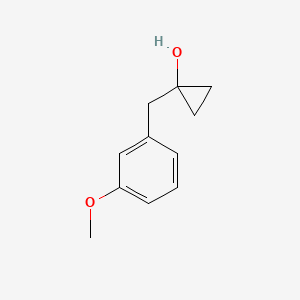
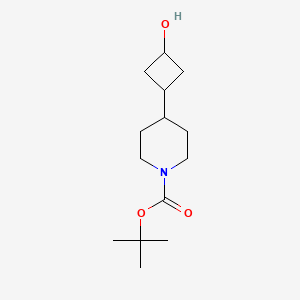
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
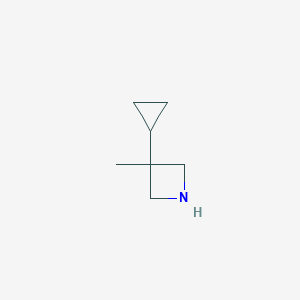
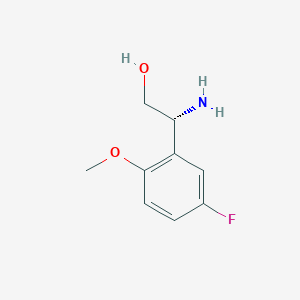
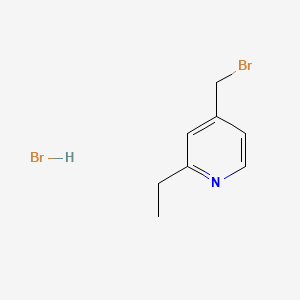
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
